Product packaging for Raltegravir-d3 Potassium Salt(Cat. No.:CAS No. 1246816-98-7)

Raltegravir-d3 Potassium Salt

Cat. No.: B563621
CAS No.: 1246816-98-7
M. Wt: 485.532
InChI Key: IFUKBHBISRAZTF-NXIGQQGZSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Theoretical Framework of Stable Isotope Labeling in Drug Metabolism and Pharmacokinetics

The application of stable isotope labeling in drug metabolism and pharmacokinetics (DMPK) is grounded in the ability to differentiate the labeled drug from its naturally occurring, or endogenous, counterparts within a biological system. nih.gov When a drug labeled with a stable isotope, such as deuterium (B1214612), is administered, its metabolic fate can be meticulously tracked. symeres.com Analytical techniques, most notably liquid chromatography-mass spectrometry (LC-MS), can distinguish between the labeled and unlabeled forms of the drug and its metabolites based on their mass-to-charge ratio. splendidlab.comtandfonline.com

This methodology is particularly valuable for several key aspects of DMPK studies:

Metabolite Identification: By comparing the mass spectra of samples from individuals who have received the labeled drug with control samples, researchers can readily identify novel metabolites.

Quantitative Bioanalysis: Stable isotope-labeled compounds serve as ideal internal standards in quantitative assays. nuvisan.comclearsynth.com Because they share near-identical physicochemical properties with the analyte (the drug being measured), they co-elute during chromatography and experience similar ionization effects in the mass spectrometer, leading to more accurate and precise quantification. splendidlab.comkcasbio.com

Pharmacokinetic Profiling: The use of stable isotopes allows for the determination of key pharmacokinetic parameters such as bioavailability, clearance, and half-life, even during ongoing treatment with the unlabeled drug. nih.gov

Significance of Deuterium Labeling for Investigating Drug Disposition

Deuterium, a stable isotope of hydrogen, holds particular significance in the study of drug disposition. symeres.com The substitution of hydrogen with deuterium, a process known as deuteration, can influence the metabolic fate of a drug. nih.govresearchgate.net This is primarily due to the "kinetic isotope effect," where the breaking of a carbon-deuterium (C-D) bond requires more energy and thus occurs at a slower rate than the cleavage of a carbon-hydrogen (C-H) bond. researchgate.net

This property has several important implications for pharmaceutical research:

Metabolic Stability: By strategically placing deuterium at sites on a drug molecule that are susceptible to metabolic breakdown, researchers can slow down its metabolism. nih.govnih.gov This can lead to an extended drug half-life and potentially improved therapeutic efficacy. symeres.com

Altered Metabolic Pathways: Deuteration can sometimes redirect a drug's metabolism away from pathways that produce toxic metabolites, potentially enhancing the drug's safety profile. nih.govresearchgate.net

Internal Standards: Deuterated compounds are widely used as internal standards in bioanalytical methods. splendidlab.comclearsynth.com Their close similarity to the unlabeled drug ensures they behave almost identically during sample processing and analysis, which is critical for correcting for variability and ensuring the reliability of the data. kcasbio.com Regulatory bodies often recommend the use of stable isotope-labeled internal standards for their robustness in bioanalysis. kcasbio.comnih.gov

Raltegravir-d3 Potassium Salt: A Deferentially Labeled Analogue for Advanced Research Applications

Raltegravir (B610414) is a potent antiretroviral drug used in the treatment of HIV-1 infection. drugbank.com It functions by inhibiting the HIV integrase enzyme, a critical component in the viral replication cycle. drugbank.comeuropa.eu The primary route of metabolism for raltegravir in humans is glucuronidation, mediated by the enzyme UGT1A1. nih.govresearchgate.net

This compound is a deuterated analogue of raltegravir, where three hydrogen atoms on the N-methyl group have been replaced with deuterium atoms. lgcstandards.com This specific labeling makes it an invaluable tool for a variety of advanced research applications. scbt.com

Key Research Applications:

Internal Standard in Bioanalysis: this compound is frequently used as an internal standard for the accurate quantification of raltegravir in biological samples such as plasma. axios-research.com Its use helps to minimize the impact of matrix effects and ensures the precision of pharmacokinetic studies. kcasbio.com

Metabolic Profiling: The deuterium label allows researchers to distinguish the administered drug from any endogenous compounds, facilitating the detailed study of raltegravir's metabolic pathways and the identification of its metabolites. scbt.com

Pharmacokinetic and Drug Interaction Studies: By using this compound, researchers can conduct studies to understand the drug's absorption, distribution, and excretion without discontinuing a patient's existing raltegravir therapy. nih.gov It also aids in investigating potential drug-drug interactions that may affect raltegravir's metabolism. drugbank.com

Table 1: Properties of Raltegravir and its Deuterated Analogue

Compound Molecular Formula Molecular Weight CAS Number (Unlabeled)
Raltegravir C₂₀H₂₁FN₆O₅ 444.42 871038-72-1 axios-research.com
This compound C₂₀H₁₇D₃FN₆O₅K 485.53 axios-research.com 1246816-98-7 axios-research.com

Table 2: Key Pharmacokinetic Parameters of Raltegravir

Parameter Value
Time to Peak Plasma Concentration (tmax) ~3 hours tandfonline.com
Protein Binding ~83% drugbank.com
Terminal Elimination Half-life ~9 hours tandfonline.com
Major Clearance Mechanism UGT1A1-mediated glucuronidation drugbank.comnih.gov
Excretion ~51% in feces, ~32% in urine nih.gov

Properties

CAS No.

1246816-98-7

Molecular Formula

C20H20FKN6O5

Molecular Weight

485.532

IUPAC Name

potassium;4-[(4-fluorophenyl)methylcarbamoyl]-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxo-1-(trideuteriomethyl)pyrimidin-5-olate

InChI

InChI=1S/C20H21FN6O5.K/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);/q;+1/p-1/i4D3;

InChI Key

IFUKBHBISRAZTF-NXIGQQGZSA-M

SMILES

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)[O-])C(=O)NCC3=CC=C(C=C3)F.[K+]

Synonyms

N-[(4-Fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide-d3 Potassium Salt; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Fidelity of Raltegravir D3 Potassium Salt

Deuterium (B1214612) Incorporation Techniques for Targeted Labeling

The introduction of deuterium into a molecule like Raltegravir (B610414) is a strategic process aimed at creating a stable, heavier version of the compound without altering its fundamental chemical properties. This is achieved through the kinetic isotope effect, where the greater mass of deuterium compared to hydrogen results in a stronger C-D bond than the corresponding C-H bond. portico.org This difference is exploited in analytical techniques but requires precise synthetic control.

In Raltegravir-d3, the three deuterium atoms are specifically incorporated into the N-methyl group of the pyrimidinone core. lgcstandards.com The chemical name, N-[(4-Fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-(methyl-d3)-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide potassium salt, explicitly denotes this placement. This position is chemically stable and less susceptible to back-exchange with hydrogen atoms under typical physiological or analytical conditions. The strategic choice of the N-methyl group for deuteration ensures that the resulting molecule has a distinct mass difference from the unlabeled Raltegravir, which is critical for its use as an internal standard in mass spectrometry-based quantification. nih.govresearchgate.net

A common approach involves the reaction of the N-desmethyl Raltegravir intermediate with a deuterated methyl source, such as deuterated methyl iodide (CD3I) or deuterated dimethyl sulfate. researchgate.net More advanced methods have been developed to improve efficiency and control. For instance, a cascade assembly strategy using a methylamine-water system can serve as the methyl precursor, allowing for controllable degrees of deuterium incorporation. researchgate.net This method highlights the use of readily available reagents to achieve specific deuteration patterns. The choice of reagent and reaction conditions is critical to ensure high efficiency of deuterium incorporation and to avoid unwanted side reactions. googleapis.com

Strategic Placement of Deuterium Atoms within the Raltegravir Core

Preparation of Intermediate Compounds and Potassium Salt Formation

The synthesis of Raltegravir-d3 follows a multi-step pathway similar to that of the unlabeled parent drug, with the key difference being the final methylation step.

Key Intermediates: A general synthetic route involves the construction of the central hydroxypyrimidinone core. researchgate.netwikipedia.org A crucial intermediate is the N-desmethyl Raltegravir, chemically known as N-(4-fluorobenzyl)-2-(2-(5-methyl-1,3,4-oxadiazole-2-carboxamido)propan-2-yl)-1,6-dihydro-5-hydroxy-6-oxopyrimidine-4-carboxamide. google.com This compound contains the complete backbone of the final molecule except for the N1-methyl group on the pyrimidinone ring.

Synthesis of Raltegravir-d3: The N-desmethyl intermediate is then subjected to a regioselective N-methylation reaction using a deuterated reagent as described in section 2.1.2. This step yields the deuterated Raltegravir free base.

Potassium Salt Formation: The final step is the formation of the potassium salt. This is typically achieved by treating the Raltegravir-d3 free base with a suitable potassium source in an appropriate solvent system. For example, Raltegravir can be suspended in a solvent like dichloromethane (B109758) (DCM) or ethanol, followed by the addition of a solution of potassium tertiary butoxide in a solvent such as tert-butanol (B103910) or tetrahydrofuran (B95107) (THF). google.com The resulting potassium salt precipitates from the solution and can be isolated by filtration, washed, and dried to yield Raltegravir-d3 Potassium Salt. google.com

Purity Assessment and Isotopic Enrichment Verification of this compound

Ensuring the chemical purity and isotopic fidelity of this compound is paramount for its application as an analytical standard. A combination of chromatographic and spectroscopic techniques is employed for this purpose. rsc.org

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of the final compound. This technique separates the target compound from any starting materials, by-products, or degradation products. A major challenge in Raltegravir synthesis is the potential formation of an O-methylated impurity, and HPLC is used to confirm that this and other impurities are below acceptable limits. google.com Purity levels for commercially available standards are typically ≥96-98%. scbt.com

Isotopic Enrichment Verification: The degree and location of deuterium incorporation are verified using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org

Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to confirm the mass of the deuterated molecule. In negative ionization mode, unlabeled Raltegravir shows a precursor-to-product ion transition of m/z 443.1→316.1. nih.govresearchgate.net Raltegravir-d3 exhibits a corresponding transition of m/z 446.1→319.0. nih.govresearchgate.net In positive ionization mode, transitions of m/z 445→361 for Raltegravir and m/z 448→364 for Raltegravir-d3 have been reported. asm.org The consistent mass shift of +3 amu confirms the successful incorporation of three deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy confirms the specific location of the deuterium atoms. The spectrum of Raltegravir-d3 will show the absence of the characteristic singlet peak for the N-methyl protons, which would be present in the spectrum of unlabeled Raltegravir. rsc.orgresearchgate.net ¹³C NMR can also be used to verify the structure. nih.gov This provides definitive proof of the site of deuteration.

It is important to note that deuterated compounds are typically a mixture of isotopologues (molecules differing only in their isotopic composition). nih.govacs.org Therefore, a batch of Raltegravir-d3 will contain small, measurable amounts of d0, d1, and d2 species. The isotopic enrichment describes the percentage of the desired d3 isotopologue relative to the less-deuterated versions. rsc.orggoogle.com.pg

Comparative Analysis of Synthetic Routes for Deuterated Analogs

Another approach to circumvent the problematic N-methylation selectivity involves a two-step, one-pot procedure using silylation with (chloromethyl)dimethylchlorosilane followed by desilylation. researchgate.net This method effectively protects the hydroxyl group, preventing O-methylation and leading to a final product where the O-methylated impurity is below the detection limit by HPLC. Such a route would be highly advantageous for preparing Raltegravir-d3, ensuring that the valuable deuterated reagent is not consumed in an undesirable side reaction.

Table of Mentioned Compounds

Advanced Analytical Methodologies Employing Raltegravir D3 Potassium Salt As an Internal Standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS has become the primary analytical technique for the quantitative bioanalysis of drugs like Raltegravir (B610414) due to its high sensitivity, specificity, and speed. shimadzu.com.sgeijppr.com The use of a deuterated internal standard like Raltegravir-d3 is integral to the success of these methods.

Development and Validation of Quantitative Analytical Methods

The development of a quantitative LC-MS/MS method involves several critical steps to ensure its reliability and accuracy. A study detailing the quantification of Raltegravir in human plasma utilized Raltegravir-d3 as the internal standard. nih.gov The method was validated according to regulatory guidelines, assessing parameters such as specificity, accuracy, precision, and stability. wjpps.com The linearity of this method was established over a concentration range of 2.0–6000 ng/mL, demonstrating a strong correlation. nih.gov Another study established a linear range of 10 to 10,000 ng/mL. wjpps.com These validation processes confirm that the method is suitable for its intended purpose, such as in bioequivalence studies. nih.gov

Optimization of Chromatographic Separation Parameters

Effective chromatographic separation is essential to distinguish the analyte of interest from other components in the sample. Various reversed-phase columns are tested during method development to achieve optimal separation. For instance, columns such as Gemini C18, ACE C18, Cosmosil C18, Symmetry C18, and Chromolith RP-18e have been evaluated. nih.gov While some columns resulted in poor retention or unacceptable peak shapes, the Chromolith RP-18e column provided symmetrical peaks and adequate separation within a short run time of 2.0 minutes. nih.gov

The mobile phase composition is another critical parameter. A common mobile phase consists of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous solution containing an additive such as formic acid or ammonium (B1175870) formate (B1220265) to control pH and improve ionization. nih.govwjpps.com An isocratic elution with a mobile phase of 10 mM ammonium formate in water (pH 3.0) and acetonitrile (30:70, v/v) at a flow rate of 1.2 mL/min has been successfully used. nih.gov

Interactive Table: Chromatographic Conditions for Raltegravir Analysis

ParameterCondition 1Condition 2
Column Chromolith RP-18e (100 mm × 4.6 mm) nih.govUnisol C18 (4.6x100 mm, 5µm) wjpps.com
Mobile Phase 10 mM ammonium formate in water (pH 3.0) and acetonitrile (30:70, v/v) nih.govAcetonitrile and water with 0.1% formic acid (80:20 v/v) wjpps.com
Flow Rate 1.2 mL/min nih.govNot Specified
Elution Mode Isocratic nih.govIsocratic wjpps.com
Run Time 2.0 min nih.govNot Specified
Column Temperature 40 °C nih.govNot Specified

Mass Spectrometric Detection Strategies: Ionization Modes and Fragmentation Pathways

Mass spectrometry is a powerful detection technique that measures the mass-to-charge ratio of ions. wikipedia.org For Raltegravir analysis, electrospray ionization (ESI) is a commonly used soft ionization technique. nih.govbasicmedicalkey.com The analysis can be performed in either positive or negative ionization mode. nih.govwjpps.com

In negative ionization mode, Raltegravir forms a deprotonated precursor ion [M-H]⁻ at an m/z of 443.1. nih.gov Raltegravir-d3, the internal standard, forms its corresponding deprotonated ion at m/z 446.1. nih.gov Tandem mass spectrometry (MS/MS) involves the fragmentation of these precursor ions to produce specific product ions, a process known as collision-induced dissociation. wikipedia.org This fragmentation provides an additional layer of specificity. For Raltegravir, a major fragment is observed at m/z 316.1, resulting from the cleavage of the oxadiazole moiety. nih.gov The corresponding fragment for Raltegravir-d3 is found at m/z 319.0. nih.gov The monitoring of these specific precursor-to-product ion transitions is termed Multiple Reaction Monitoring (MRM). nih.gov

In an alternative method using positive ionization, the mass transitions for Raltegravir and Raltegravir-d3 were m/z 445>361 and m/z 448>364, respectively. asm.org

Interactive Table: Mass Spectrometric Parameters for Raltegravir and Raltegravir-d3

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)Reference
Raltegravir Negative443.1316.1 nih.govresearchgate.net
Raltegravir-d3 Negative446.1319.0 nih.govresearchgate.net
Raltegravir Positive445361 asm.org
Raltegravir-d3 Positive448364 asm.org

Role of Raltegravir-d3 Potassium Salt in Bioanalytical Quantification

The use of an appropriate internal standard is fundamental for accurate quantification in bioanalytical methods, particularly when dealing with complex matrices like plasma.

Internal Standard Criteria and Selection for Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the use of a stable isotope-labeled internal standard (SIL-IS). eviko.hu An ideal SIL-IS, such as Raltegravir-d3, is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (in this case, deuterium). This near-identical chemical behavior ensures that the internal standard experiences similar extraction recovery, ionization efficiency, and chromatographic retention as the analyte. scispace.com The co-elution of the analyte and the SIL-IS is a significant advantage, as they are subjected to the same matrix effects at the same time. envirotech-online.com

Mitigation of Matrix Effects and Ion Suppression in Complex Biological Matrices

Biological matrices, such as plasma, are complex mixtures containing numerous endogenous compounds. eijppr.com These compounds can co-elute with the analyte and interfere with its ionization in the mass spectrometer source, a phenomenon known as the matrix effect. nebiolab.com This can lead to either ion suppression or enhancement, affecting the accuracy and reproducibility of the analytical method. envirotech-online.comnebiolab.com

The use of a SIL-IS like Raltegravir-d3 is a highly effective strategy to mitigate matrix effects. envirotech-online.com Because the analyte and the internal standard are affected by ion suppression or enhancement to a similar extent, the ratio of their peak areas remains constant, leading to accurate quantification. envirotech-online.com Studies have demonstrated that when using Raltegravir-d3 as an internal standard, the IS-normalized matrix factors for Raltegravir were close to 1 (ranging from 0.992 to 0.999), indicating that the matrix effects were effectively compensated for. nih.gov This robust compensation is crucial for the reliability of bioanalytical data, especially in pharmacokinetic and clinical studies where sample-to-sample variability in matrix composition is expected. shimadzu.com.sgenvirotech-online.com

Calibration Strategies and Linearity Assessment for Trace Analysis

The establishment of a reliable calibration curve is fundamental to any quantitative analytical method. When performing trace analysis, this process is especially critical. The use of this compound as an internal standard is integral to effective calibration strategies, particularly in bioanalytical methods where sample matrices can be complex and variable. annlabmed.orgnih.gov

A common approach involves constructing a calibration curve by plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration. nih.gov This ratiometric measurement corrects for potential losses during sample extraction and inconsistencies in injection volume. For the quantification of Raltegravir, calibration curves have been shown to be linear over a wide concentration range. For instance, in a high-performance liquid chromatography–tandem mass spectrometry (LC-MS/MS) method for determining Raltegravir in human plasma, linearity was established from 2.0 to 6000 ng/mL. nih.gov Another study demonstrated linearity for Raltegravir over a concentration range of 1–120 µg/ml. greenpharmacy.info

The selection of an appropriate internal standard is crucial. Deuterated variants of the analyte, such as Raltegravir-d3, are ideal for mass spectrometric detection because they have similar chemical and physical properties to the analyte, including extraction recovery and chromatographic retention time, but are distinguishable by their mass-to-charge ratio (m/z). nih.govchromatographyonline.com This similarity ensures that the internal standard closely mimics the behavior of the analyte throughout the analytical process. lgcstandards.com For example, in the LC-MS/MS analysis of Raltegravir, the transitions monitored were m/z 443.1→316.1 for Raltegravir and m/z 446.1→319.0 for Raltegravir-d3. nih.gov

The concentration of the internal standard should be consistent across all samples and calibration standards and should be optimized based on the expected analyte concentration range. lgcstandards.com In a study quantifying multiple antiretroviral drugs, a working solution of internal standards, including Raltegravir-d6, was prepared at a concentration of 10 ng/mL. nih.gov

Table 1: Linearity Data for Raltegravir Analysis using a Deuterated Internal Standard

Analytical MethodMatrixConcentration RangeCorrelation Coefficient (r²)Reference
LC-MS/MSHuman Plasma2.0–6000 ng/mLNot specified nih.gov
RP-HPLCBulk Drug1–120 µg/ml0.9997 greenpharmacy.info
LC-MS/MSHuman Plasma0.5-1,250 ng/ml>0.9904 jst.go.jp

Integration with Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Throughput

The demand for faster analysis times without compromising analytical performance has led to the widespread adoption of Ultra-Performance Liquid Chromatography (UPLC). UPLC systems utilize columns with smaller particle sizes (typically less than 2 µm), which allows for higher mobile phase flow rates and results in shorter run times, increased sensitivity, and improved resolution compared to conventional HPLC. kcl.ac.uk

The integration of this compound as an internal standard in UPLC-MS/MS methods has proven to be highly effective for the high-throughput analysis of Raltegravir in various biological matrices. A UPLC-MS/MS method for the simultaneous quantification of several antiretroviral drugs, including Raltegravir, in human plasma utilized stable isotope-labeled internal standards for each analyte. nih.gov This method employed a simple protein precipitation step for sample preparation and had a total run time of 10 minutes. nih.gov

In another study, a UPLC-MS/MS method was developed to measure the concentration of a Raltegravir prodrug and Raltegravir itself. The analysis was performed with a run time of just 2.5 minutes. nih.gov The use of Raltegravir-d3 as an internal standard in such rapid methods is essential for maintaining accuracy and precision by compensating for any variations that might occur during the fast-paced analysis. nih.gov The short analysis time significantly increases the number of samples that can be processed, which is particularly beneficial in clinical research and therapeutic drug monitoring. nih.gov

Table 2: UPLC Method Parameters for Raltegravir Analysis

ParameterMethod 1Method 2
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 × 50 mmInertSustain C18, 3µm, 100×2.1mm
Flow Rate 0.65 mL/min0.45ml/min
Run Time 2.5 min10 minutes
Internal Standard Tolbutamide and VerapamilRaltegravir-d3
Reference nih.gov jst.go.jp

Stability-Indicating Methods and Degradation Product Characterization using Deuterated Analogs

Stability-indicating analytical methods are crucial for ensuring the quality, safety, and efficacy of drug products by demonstrating that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products. jyoungpharm.org Forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light, are performed to generate potential degradation products. greenpharmacy.info

The use of deuterated analogs like this compound in conjunction with mass spectrometry is invaluable for the characterization of these degradation products. While the primary role of the internal standard is for quantification, the known stable isotope label can also aid in the structural elucidation of unknown degradants. By comparing the fragmentation patterns of the parent drug and its deuterated standard, analysts can gain insights into the sites of molecular modification in the degradation products.

Several studies have investigated the stability of Raltegravir under various stress conditions. In one study, Raltegravir was found to be most sensitive to alkaline conditions. greenpharmacy.info Another study identified a degradation product resulting from the hydrolysis of the oxadiazole moiety of Raltegravir under neutral pH conditions. nih.gov The development of a stability-indicating RP-HPLC method showed that Raltegravir degraded under acid and base hydrolysis, oxidation, and thermal and photolytic stress. jetir.org

While these studies focused on the degradation of Raltegravir, the application of a deuterated internal standard like Raltegravir-d3 in the quantitative aspect of these stability studies ensures that the reported concentration of the remaining parent drug is accurate, even in a complex mixture of degradants. This is critical for determining the shelf-life and storage conditions of the drug product.

Table 3: Summary of Raltegravir Forced Degradation Studies

Stress Condition% DegradationDegradation Products ObservedReference
0.1 N HCl (20 min, room temp)15.61%None observed jetir.org
0.1 N NaOH (18 hrs, room temp)29.01%One degradation product at RT 2.9 min jetir.org
3% v/v H₂O₂ (24 hrs, room temp)11.41%None observed jetir.org
Neutral Hydrolysis (24 hrs, room temp)13.19%None observed jetir.org
Acid Hydrolysis70.99% recoveredOne degradation product at RT 2.9 min jetir.org
Neutral Hydrolysis86.81% recoveredNo degradation peak jetir.org

Investigative Applications in Drug Disposition and Mechanistic Pathway Elucidation

In Vitro Pharmacokinetic and Pharmacodynamic Research Using Raltegravir-d3 Potassium Salt

In vitro models are fundamental to predicting a drug's behavior in the human body. The use of this compound in these systems allows for detailed characterization of its absorption, distribution, metabolism, and excretion (ADME) properties.

The cellular permeability of Raltegravir (B610414) is a key determinant of its oral bioavailability and distribution into tissues. Studies using cell culture models, such as Caco-2 cells (a model for the human intestinal barrier) and hCMEC/D3 cells (a model for the human blood-brain barrier), have been instrumental in understanding its transport across biological membranes. nih.govnih.govresearchgate.net

Research has shown that Raltegravir's permeability is pH-dependent, with cellular permeability decreasing as the pH of the extracellular media increases from 5 to 9. In vitro studies have demonstrated that the cellular permeability of Raltegravir is reduced in the presence of divalent cations like magnesium and calcium, but not the monovalent cation potassium. hiv-druginteractions.orghiv-druginteractions.org This suggests that Raltegravir may form a complex with these divalent metals, hindering its ability to cross cell membranes. hiv-druginteractions.orghiv-druginteractions.org

Drug transporters play a crucial role in the disposition of many medications. In vitro studies have identified Raltegravir as a substrate for several efflux transporters, including P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). nih.govnih.govnih.gov This was demonstrated in studies where the accumulation of radiolabeled Raltegravir in cells overexpressing these transporters was significantly increased in the presence of specific inhibitors. nih.govnih.gov For instance, the P-gp inhibitor PSC833 and the BCRP inhibitor Ko143 enhanced Raltegravir accumulation in various cell lines, including those modeling the blood-brain and blood-testicular barriers. nih.govnih.gov

Conversely, Raltegravir has shown a low propensity to inhibit major drug transporters at clinically relevant concentrations. nih.gov It does not significantly inhibit OATP1B1, OATP1B3, OCT1, OCT2, BCRP, MATE1, or MATE2-K. nih.gov While it does inhibit OAT1 and OAT3, the concentrations required are well above those typically observed in patients. nih.gov

Table 1: In Vitro Raltegravir Transporter Interaction Profile

TransporterRaltegravir as a SubstrateRaltegravir as an InhibitorKey FindingsCitations
P-glycoprotein (P-gp) YesNoRaltegravir is effluxed by P-gp, which may limit its permeability across barriers like the blood-brain barrier. Raltegravir does not inhibit P-gp mediated transport. nih.govnih.govnih.govohtn.on.caeuropa.eu
Breast Cancer Resistance Protein (BCRP) YesNoBCRP also contributes to the efflux of Raltegravir, potentially affecting its tissue distribution. Raltegravir does not inhibit BCRP. nih.govnih.govnih.govohtn.on.ca
Organic Anion Transporter 1 (OAT1) YesModerateRaltegravir is a substrate of OAT1. It is a moderate inhibitor, but at concentrations higher than clinically observed. nih.gov
Organic Anion Transporter 3 (OAT3) NoWeakRaltegravir weakly inhibits OAT3. nih.gov
Organic Anion-Transporting Polypeptide 1B1 (OATP1B1) NoNoRaltegravir is not a substrate or inhibitor of OATP1B1. nih.gov
Organic Anion-Transporting Polypeptide 1B3 (OATP1B3) NoWeakRaltegravir shows weak inhibition of OATP1B3. nih.gov
Organic Cation Transporter 1 (OCT1) NoNoRaltegravir is not a substrate or inhibitor of OCT1. nih.gov
Organic Cation Transporter 2 (OCT2) NoNoRaltegravir does not inhibit OCT2. nih.gov

The primary metabolic pathway for Raltegravir is glucuronidation, mediated mainly by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1). nih.govresearchgate.netnih.govnih.gov In vitro studies using human liver microsomes and cDNA-expressed UGTs have confirmed that UGT1A1 is the principal isoform responsible for forming the main metabolite, Raltegravir-glucuronide (M2). nih.gov This metabolite is a significant component found in plasma and is the primary form excreted in urine. researchgate.netnih.gov Studies in humans have shown that after an oral dose of radiolabeled Raltegravir, about 32% of the radioactivity is recovered in the urine, with Raltegravir and its glucuronide metabolite accounting for 9% and 23% of the dose, respectively. nih.gov Fecal elimination accounts for approximately 51% of the dose, primarily as unchanged Raltegravir, which is thought to be partly derived from the hydrolysis of the glucuronide metabolite secreted in bile. nih.gov

In vitro enzyme kinetic studies are crucial for understanding the rate and efficiency of drug metabolism. For Raltegravir, these studies have focused on its interaction with UGT1A1. Research has shown that Raltegravir is a substrate for UGT1A1 but does not significantly inhibit this enzyme or UGT2B7 at concentrations up to 50 µM. europa.eunih.gov Furthermore, Raltegravir has demonstrated a very low potential to inhibit or induce cytochrome P450 (CYP) enzymes, indicating a low likelihood of CYP-mediated drug interactions. europa.eunih.gov

The use of this compound in conjunction with liquid chromatography-mass spectrometry (LC-MS) allows for precise quantification of the parent drug and its metabolites in these enzymatic assays. natap.orgasm.org This enables the determination of key kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), which are essential for predicting drug clearance and potential drug-drug interactions.

Mechanistic Studies of HIV Integrase Inhibition

Binding and Inhibition Dynamics of Raltegravir and its Deuterated Analogue

While specific studies directly comparing the binding and inhibition dynamics of Raltegravir and Raltegravir-d3 are not widely published, the principles of kinetic isotope effects (KIE) provide a theoretical framework for how such a deuterated analogue could be used. amazonaws.comwikipedia.org A KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.orgcsbsju.edu

Deuterium (B1214612) (²H) is heavier than protium (B1232500) (¹H), and a carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. csbsju.edu If the cleavage of a C-H bond is the rate-determining step of a reaction, substituting hydrogen with deuterium will slow the reaction down. This is known as a primary kinetic isotope effect. csbsju.edu

Raltegravir inhibits the strand transfer step of HIV integration by binding to the active site of the integrase enzyme. nih.govamazonaws.com This interaction is primarily non-covalent. However, if a specific C-H bond on the Raltegravir molecule were involved in a critical interaction or a reaction step within the enzyme's active site, such as a conformational change that is rate-limiting, then Raltegravir-d3 could exhibit different binding or inhibition kinetics compared to the non-deuterated form. wikipedia.orgscbt.com Such a study could reveal subtle details about the drug-target interaction and the enzymatic mechanism of HIV integrase. mdpi.com

Elucidation of Resistance Mechanisms via Deuterated Probes

The emergence of drug resistance is a major challenge in HIV therapy. Resistance to Raltegravir is associated with specific mutations in the HIV integrase enzyme, primarily at positions Y143, Q148, and N155. nih.govplos.orgplos.org These mutations can reduce the binding affinity of Raltegravir to the integrase enzyme, thereby diminishing its inhibitory effect. nih.govasm.org

Deuterated probes like Raltegravir-d3 could theoretically be used to investigate the subtle mechanistic differences in how the drug interacts with wild-type versus mutant (resistant) integrase enzymes. For example, if a resistance mutation alters the conformational dynamics of the enzyme's active site, it might change the nature of the rate-limiting step of drug binding or dissociation.

By comparing the kinetic isotope effects of Raltegravir-d3 on the inhibition of both wild-type and resistant integrase, researchers could gain insights into how these mutations confer resistance. For instance, a change in the observed KIE between the two enzyme forms could indicate that the mutation has altered the transition state of the drug-enzyme interaction. Molecular dynamics simulations have been used to suggest that some resistance mutations, like N155H, alter the coordination of essential Mg²⁺ ions in the active site, which in turn changes the drug's binding site. frontiersin.org While direct experimental evidence using Raltegravir-d3 for this purpose is limited, it represents a potential application of such a deuterated probe in deepening the understanding of drug resistance mechanisms. frontiersin.orgnih.gov

Table 2: Key HIV-1 Integrase Mutations Associated with Raltegravir Resistance

Primary Mutation Pathway Common Associated Mutations Impact on Raltegravir Susceptibility
Y143 Y143C/R/H Confers resistance, may increase over time plos.orgasm.org
Q148 Q148H/K/R + G140S/A High-level resistance, often requires secondary mutations nih.govoup.com

Raltegravir D3 Potassium Salt As a Certified Reference Material and Quality Control Standard

Importance in Analytical Method Validation (AMV)

Analytical method validation is a cornerstone of pharmaceutical development and quality control, demonstrating that an analytical procedure is suitable for its intended purpose. Raltegravir-d3 Potassium Salt, as a stable isotope-labeled (SIL) internal standard, is paramount in the validation of robust and reliable analytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govwjpps.com The use of a SIL internal standard is considered the gold standard in quantitative bioanalysis due to its ability to mimic the analyte of interest, Raltegravir (B610414), throughout the sample preparation and analysis process.

The chemical and physical properties of this compound are nearly identical to the unlabeled compound, with the key difference being a higher mass due to the presence of deuterium (B1214612) atoms. researchgate.net This mass difference allows for its distinct detection by a mass spectrometer, while its similar behavior helps to compensate for variations in sample extraction, matrix effects, and instrument response. nih.gov

Research studies have consistently demonstrated the successful use of Raltegravir-d3 as an internal standard in the development and validation of LC-MS/MS methods for the quantification of Raltegravir in biological matrices such as human plasma. nih.govjst.go.jp These validation studies, conducted in accordance with regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA), assess several key parameters to establish the method's reliability. nih.gov

Key Validation Parameters and Findings from a Representative Study:

Validation ParameterFindingSignificance
Linearity The method showed a linear relationship between concentration and response over a specified range (e.g., 2.0–6000 ng/mL). nih.govEnsures the method is accurate across a wide range of drug concentrations.
Precision Intra-day and inter-day precision, measured as the relative standard deviation (%RSD), were within acceptable limits (typically <15%). jst.go.jpjgtps.comDemonstrates the repeatability and reproducibility of the analytical method.
Accuracy The closeness of the measured value to the true value was within acceptable limits (typically ±15% of the nominal concentration). jst.go.jpjgtps.comConfirms the method's ability to provide true and unbiased results.
Recovery The extraction efficiency of Raltegravir and Raltegravir-d3 from the biological matrix was high and consistent (e.g., mean extraction recovery of 92.6% for Raltegravir and 91.8% for the internal standard). nih.govIndicates that the sample preparation process is effective and does not lead to significant loss of the analyte or internal standard.
Matrix Effect The influence of other components in the biological matrix on the ionization of the analyte was minimal and compensated for by the internal standard. nih.govEnsures that the accuracy of the measurement is not affected by the complexity of the sample matrix.

These rigorous validation exercises, underpinned by the use of this compound, provide a high degree of confidence in the analytical data generated. This is crucial for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring, where accurate quantification of drug levels is essential. nih.govwjpps.com

Role in Inter-Laboratory Comparability and Data Reproducibility

The ability to reproduce analytical results across different laboratories is fundamental for regulatory submissions, collaborative research, and global public health initiatives. This compound plays a vital role in achieving this inter-laboratory comparability. By providing a common, well-characterized standard, it helps to minimize variability that can arise from differences in instrumentation, reagents, and analytical procedures between laboratories.

International quality control programs for therapeutic drug monitoring of antiretroviral drugs have highlighted the importance of standardized methods and reference materials. nih.gov A study assessing the performance of laboratories measuring newer antiretroviral agents, including Raltegravir, found that while there were initial inaccuracies, performance improved over time. nih.gov Such programs often rely on the distribution of blind samples containing known concentrations of the drug, which laboratories analyze using their own methods. The use of a certified internal standard like Raltegravir-d3 is a key factor in achieving accurate results in these proficiency testing schemes.

The use of a common internal standard helps to normalize the data, making the results from different laboratories more comparable. This is particularly important for multicenter clinical trials where samples may be analyzed at different sites. Without a reliable internal standard, it would be difficult to determine whether observed differences in drug concentrations are due to true patient variability or analytical discrepancies.

Standards for Quality Control Testing in Research and Development

In the research and development (R&D) of pharmaceutical products, stringent quality control is essential at every stage. This compound is used as a QC standard to ensure the consistency and quality of Raltegravir drug substance and drug product. jstar-research.com

During the development of new formulations or manufacturing processes for Raltegravir, analytical methods are used to monitor the purity, stability, and dissolution characteristics of the drug. This compound is used to prepare calibration standards and quality control samples to verify the performance of these analytical methods on a routine basis. nih.govjapsonline.com

Applications of this compound in R&D Quality Control:

ApplicationDescription
Impurity Profiling Used in the development and validation of methods to detect and quantify impurities in the Raltegravir active pharmaceutical ingredient (API) and finished product.
Stability Studies Employed in stability-indicating methods to accurately measure the degradation of Raltegravir under various stress conditions (e.g., heat, humidity, light), helping to establish the drug's shelf life and appropriate storage conditions. jyoungpharm.org
Bioanalytical Studies Serves as an internal standard in preclinical and clinical studies to accurately determine the pharmacokinetic profile of Raltegravir. wjpps.comnwpii.com
Manufacturing QC Used as a reference standard for the release testing of batches of Raltegravir, ensuring that each batch meets the required quality specifications before it can be used in clinical trials or released to the market. jgtps.com

By serving as a constant and reliable reference point, this compound ensures that the data generated during R&D is accurate and reproducible, which is critical for making informed decisions about the drug's development and for ensuring regulatory compliance. jstar-research.com

Future Perspectives and Emerging Research Directions for Deuterated Raltegravir Analogs

Application in Advanced Imaging Techniques

The use of isotopically labeled compounds is a cornerstone of advanced imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). google.com These methods provide non-invasive, quantitative insights into the biodistribution, target engagement, and pharmacokinetics of drugs in living organisms.

Deuterated Analogs as Probes:

While not directly imaged by PET or SPECT, deuterated analogs of raltegravir (B610414), such as Raltegravir-d3 Potassium Salt, serve as invaluable tools in the development and validation of radiolabeled imaging agents. scbt.com The synthesis of radiolabeled versions of raltegravir, for instance with fluorine-18 (B77423) ([¹⁸F]Raltegravir), is a complex process. nih.gov Deuterated standards are crucial for quantitative analysis in metabolic studies and for ensuring the chemical identity and purity of the final radiotracer product. acs.org

Research Focus and Future Directions:

PET Imaging of HIV Reservoirs: A significant challenge in HIV treatment is the persistence of viral reservoirs. PET imaging with radiolabeled antiretrovirals, such as a fluorine-18 labeled version of the integrase inhibitor dolutegravir (B560016), is being explored to visualize and quantify drug concentrations in these sanctuary sites. nih.govresearchgate.net Similar approaches with a radiolabeled raltegravir analog could provide critical information on drug penetration and persistence, guided by the use of deuterated standards for analytical validation.

Optimizing Radiotracer Synthesis: The development of more efficient and automated methods for radiolabeling, as demonstrated with [¹⁸F]Dolutegravir, is a key area of research. nih.gov Deuterated precursors and reference compounds will continue to be essential for these advancements.

Neutron Crystallography: Techniques like neutron crystallography can provide detailed structural information, including the positions of hydrogen atoms, which is vital for understanding drug-target interactions. ill.euornl.gov This knowledge can guide the design of more effective drugs, and deuterated compounds are often used in these studies to enhance structural analysis.

Development of Novel Deuterated Antiretroviral Compounds

The primary motivation for developing deuterated drugs is to improve their metabolic stability. By replacing hydrogen atoms at sites of metabolic oxidation with deuterium (B1214612), the carbon-deuterium bond, being stronger than the carbon-hydrogen bond, can slow down metabolism mediated by enzymes like the cytochrome P450 (CYP) family. cdnsciencepub.com This can lead to a longer drug half-life, reduced dosing frequency, and potentially a better therapeutic index. google.com

Improving on Raltegravir:

Raltegravir is primarily metabolized through glucuronidation, a process that may also be influenced by deuteration. drugbank.com Research into deuterated analogs of raltegravir aims to create a "biobetter" version with an improved pharmacokinetic profile. This could translate to a more convenient dosing regimen and potentially overcome some forms of drug resistance.

Next-Generation Integrase Inhibitors:

The development of new antiretroviral drugs is crucial to combat the emergence of drug-resistant HIV strains. nih.govrsc.org While raltegravir was a first-in-class integrase inhibitor, newer agents like dolutegravir and bictegravir (B606109) have shown improved resistance profiles. aidsmap.comnatap.org Future research could involve creating deuterated versions of these second and third-generation integrase inhibitors to further enhance their properties. aidsmap.com

Long-Acting Formulations:

There is a significant push towards developing long-acting antiretroviral therapies to improve patient adherence. nih.gov A recent study explored a prodrug of raltegravir for subcutaneous injection, which extended its half-life in mice. nih.govresearchgate.net Combining deuteration with such long-acting delivery strategies could provide a synergistic effect, leading to even more durable viral suppression.

Computational Modeling and Simulation of Isotopic Effects on Drug Behavior

Computational tools are increasingly being used to predict the effects of deuteration on a drug's properties, thereby streamlining the drug development process. americanpharmaceuticalreview.com These models can help identify the optimal positions for deuterium substitution to achieve the desired pharmacokinetic improvements.

Predicting Metabolic Stability:

Molecular Docking: This technique can predict how a drug molecule, including its deuterated analogs, binds to the active site of a metabolic enzyme like a CYP. nih.govnih.gov By understanding the binding orientation, researchers can identify which hydrogen atoms are most susceptible to metabolism and are therefore prime candidates for deuteration.

Quantum Mechanics/Molecular Mechanics (QM/MM): These methods can be used to model the reaction mechanism of drug metabolism and calculate the kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution. wikipedia.org A significant KIE suggests that deuteration at that position will effectively slow down metabolism.

Simulating Pharmacokinetic Profiles:

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are mathematical representations of the body's physiological and biochemical processes that govern a drug's absorption, distribution, metabolism, and excretion (ADME). americanpharmaceuticalreview.comjst.go.jp By inputting data from in vitro experiments and computational predictions, these models can simulate the pharmacokinetic profile of a deuterated drug in humans, helping to predict its half-life and potential for altered drug-drug interactions.

Key Research Findings from Computational Studies:

Computational Technique Application in Deuterated Drug Research Key Insights
Molecular Docking Predicting binding of deuterated analogs to metabolic enzymes (e.g., CYP3A4, CYP2C19). nih.govnih.govHelps identify sites for deuteration and predict potential for metabolic switching. nih.govnih.gov
Molecular Dynamics (MD) Simulations Studying the dynamic behavior of drug-enzyme complexes. nih.govProvides insights into the stability of binding and the role of specific interactions.
Kinetic Isotope Effect (KIE) Calculations Quantifying the expected change in metabolic rate upon deuteration. wikipedia.orgA large predicted KIE indicates that deuteration is likely to be effective.
PBPK Modeling Simulating the in vivo pharmacokinetic profile of a deuterated drug. americanpharmaceuticalreview.comjst.go.jpCan extrapolate from animal data to predict human pharmacokinetics and inform clinical trial design.

Integration with Multi-Omics Approaches for Comprehensive Biological Understanding

To fully understand the impact of a deuterated drug like a raltegravir analog, it is essential to look beyond pharmacokinetics and examine its broader effects on the biological system. Multi-omics approaches, which involve the simultaneous analysis of different types of biological molecules (e.g., proteins, metabolites), offer a powerful way to achieve this. nih.govnih.gov

Connecting the Dots:

Proteomics: This is the large-scale study of proteins. In the context of a deuterated raltegravir analog, proteomics could be used to see if the drug alters the expression of viral proteins or host cell proteins involved in the HIV life cycle. nih.gov It can also identify changes in the expression of metabolic enzymes.

Metabolomics: This is the study of metabolites, the small molecules involved in metabolism. researchgate.nethep.com.cn Metabolomics can reveal how a deuterated drug alters metabolic pathways in the host cell or in the virus. researchgate.net Stable isotope-resolved metabolomics, which uses isotopically labeled tracers, can provide detailed information on metabolic fluxes. hep.com.cn

Integrated Multi-Omics: By combining proteomics, metabolomics, and other "omics" data (e.g., transcriptomics), researchers can build a comprehensive picture of the drug's mechanism of action and its effects on the host. nih.govmdpi.com This integrated approach can help identify new therapeutic targets, uncover potential off-target effects, and discover biomarkers that predict treatment response. nih.govhep.com.cn

Potential Applications in Deuterated Raltegravir Research:

Omics Approach Potential Application Expected Outcome
Proteomics Analyze changes in protein expression in HIV-infected cells treated with deuterated raltegravir. nih.govIdentify novel drug targets and understand mechanisms of resistance.
Metabolomics Profile the metabolic changes in cells following treatment. researchgate.nethep.com.cnUncover alterations in cellular metabolism and potential off-target effects.
Integrated Multi-Omics Combine proteomic and metabolomic data to create a systems-level view of the drug's effects. nih.govmdpi.comA comprehensive understanding of the drug's biological impact, leading to more rational drug design and personalized medicine approaches.

Q & A

Q. What computational tools aid in predicting this compound’s metabolic stability?

  • Methodological Answer: Use in silico platforms like Schrödinger’s Metabolite Predictor or ADMET Predictor™ to model deuterium isotope effects on CYP450-mediated oxidation. Compare predicted vs. experimental half-life (t₁/₂) values in hepatocyte incubations to validate models, focusing on sites distal to deuterium substitution to minimize kinetic isotope effects (KIEs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Raltegravir-d3 Potassium Salt
Reactant of Route 2
Reactant of Route 2
Raltegravir-d3 Potassium Salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.